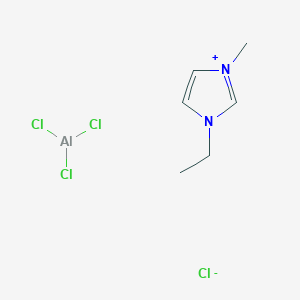
1-Ethyl-3-methylimi-dazolium tetrachloroaluminate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-methylimidazolium tetrachloroaluminate is an ionic liquid composed of a 1-ethyl-3-methylimidazolium cation and a tetrachloroaluminate anion. This compound is known for its unique properties, such as low vapor pressure, high thermal stability, and excellent ionic conductivity . It has garnered significant interest in various fields, including energy storage, electrochemistry, and catalysis .
準備方法
Synthetic Routes and Reaction Conditions
1-Ethyl-3-methylimidazolium tetrachloroaluminate is typically synthesized by reacting 1-ethyl-3-methylimidazolium chloride with aluminum chloride. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process . The reaction can be represented as follows:
[ \text{C}6\text{H}{11}\text{N}_2\text{Cl} + \text{AlCl}_3 \rightarrow \text{C}6\text{H}{11}\text{N}_2\text{AlCl}_4 ]
Industrial Production Methods
Industrial production of 1-ethyl-3-methylimidazolium tetrachloroaluminate follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
1-Ethyl-3-methylimidazolium tetrachloroaluminate undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it acts as a reducing agent.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with 1-ethyl-3-methylimidazolium tetrachloroaluminate include aluminum chloride, organic solvents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving 1-ethyl-3-methylimidazolium tetrachloroaluminate depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may produce oxidized derivatives, while in reduction reactions, reduced derivatives are formed .
科学的研究の応用
1-Ethyl-3-methylimidazolium tetrachloroaluminate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-ethyl-3-methylimidazolium tetrachloroaluminate involves its ability to stabilize transition states and intermediates in chemical reactions. The compound’s ionic nature allows it to interact with various molecular targets and pathways, facilitating the desired chemical transformations .
類似化合物との比較
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar in structure but lacks the tetrachloroaluminate anion.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with different anionic composition.
1-Ethyl-3-methylimidazolium acetate: Contains an acetate anion instead of tetrachloroaluminate.
Uniqueness
1-Ethyl-3-methylimidazolium tetrachloroaluminate is unique due to its combination of the 1-ethyl-3-methylimidazolium cation and tetrachloroaluminate anion, which imparts distinct properties such as high thermal stability and excellent ionic conductivity . These properties make it particularly suitable for applications in energy storage and catalysis .
特性
分子式 |
C6H11AlCl4N2 |
|---|---|
分子量 |
280.0 g/mol |
IUPAC名 |
1-ethyl-3-methylimidazol-3-ium;trichloroalumane;chloride |
InChI |
InChI=1S/C6H11N2.Al.4ClH/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;;4*1H/q+1;+3;;;;/p-4 |
InChIキー |
UYYXEZMYUOVMPT-UHFFFAOYSA-J |
正規SMILES |
CCN1C=C[N+](=C1)C.[Al](Cl)(Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


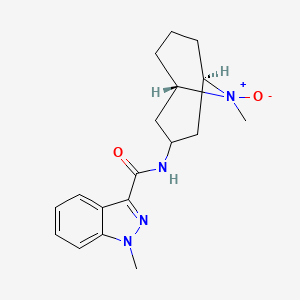
![Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B12337134.png)

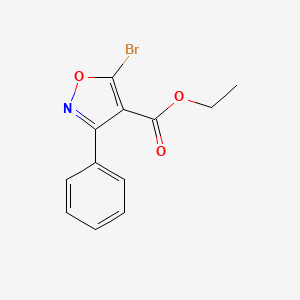
![4-[(1R,5S)-8-[(1R)-2,2-difluorocyclopropanecarbonyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12337144.png)
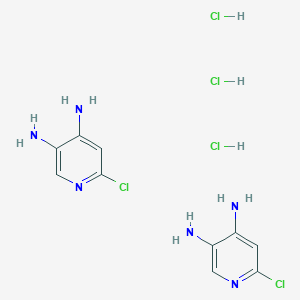

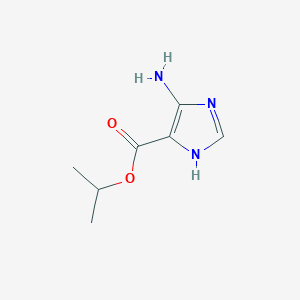

![2-(7-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12337171.png)
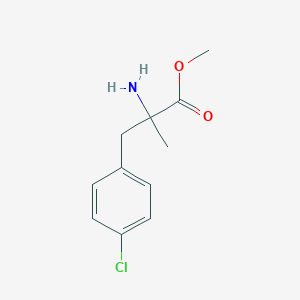
![B-[4-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B12337191.png)
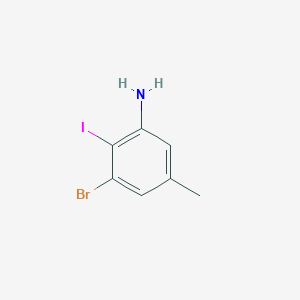
![5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12337201.png)
